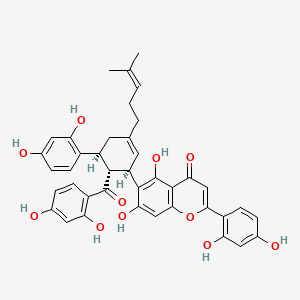

Multicaulisin

Description

Properties

IUPAC Name |

6-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H36O11/c1-19(2)4-3-5-20-12-27(24-9-6-21(41)14-29(24)44)36(39(49)26-11-8-23(43)16-31(26)46)28(13-20)37-32(47)18-35-38(40(37)50)33(48)17-34(51-35)25-10-7-22(42)15-30(25)45/h4,6-11,13-18,27-28,36,41-47,50H,3,5,12H2,1-2H3/t27-,28-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBDNXPVYAEOSW-IKXMMLORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC(=CC5=O)C6=C(C=C(C=C6)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCCC1=C[C@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC(=CC5=O)C6=C(C=C(C=C6)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H36O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

692.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery of Multicaulisin from Morus multicaulis: A Technical Whitepaper

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of multicaulisin, a novel Diels-Alder type adduct derived from the roots of Morus multicaulis. This document is intended for researchers, scientists, and professionals in the field of drug development. It consolidates available data on the structural elucidation and antibacterial properties of this compound, with a focus on its activity against Methicillin-Resistant Staphylococcus aureus (MRSA). This guide outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key processes using Graphviz diagrams to facilitate a deeper understanding of the scientific workflow and potential mechanisms of action.

Introduction

The emergence of antibiotic-resistant pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant threat to global public health. This has spurred intensive research into novel antimicrobial agents from natural sources. The genus Morus, commonly known as mulberry, has a long history in traditional medicine and is a rich source of bioactive secondary metabolites, including a unique class of compounds known as Diels-Alder type adducts.[1][2][3] These compounds are formed through a [4+2] cycloaddition reaction and have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][4]

In 2000, Ferrari et al. reported the isolation and characterization of a new Diels-Alder type adduct, this compound, from the roots of Morus multicaulis.[5] This discovery has opened new avenues for the exploration of mulberry-derived compounds as potential therapeutics for infectious diseases. This whitepaper aims to provide a detailed technical account of the discovery of this compound, with a focus on its chemical properties and antibacterial activity.

Isolation and Structural Elucidation of this compound

The initial discovery of this compound was reported by Ferrari and colleagues from the roots of Morus multicaulis.[5] While the full experimental details from the original publication are not widely available, this section reconstructs the likely experimental workflow based on standard methodologies for the isolation and structural elucidation of natural products from plant sources.[6]

Experimental Protocols

2.1.1. Plant Material Collection and Preparation

-

Collection: Roots of Morus multicaulis are harvested and authenticated by a plant taxonomist.

-

Preparation: The collected roots are washed, air-dried, and pulverized into a fine powder to increase the surface area for efficient extraction.

2.1.2. Extraction of Crude Flavonoids

-

Defatting: The powdered root material is first extracted with a non-polar solvent, such as petroleum ether, to remove lipids and other non-polar constituents. This is typically performed in a Soxhlet apparatus.[6]

-

Flavonoid Extraction: The defatted plant material is then subjected to extraction with a polar solvent, commonly 95% ethanol, using methods such as ultrasonic-assisted extraction to enhance efficiency.[6]

-

Concentration: The resulting ethanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude flavonoid-rich extract.

2.1.3. Purification of this compound

The crude extract, a complex mixture of compounds, requires further purification to isolate this compound. This is a multi-step process typically involving various chromatographic techniques.

-

Column Chromatography: The crude extract is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a less polar solvent system (e.g., a mixture of chloroform and methanol) and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions showing the presence of the target compound are further purified using preparative HPLC. This technique provides high resolution and is essential for obtaining pure compounds.

2.1.4. Structural Elucidation

The structure of the isolated pure compound, this compound, was determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for determining the connectivity of atoms and the overall three-dimensional structure of the molecule.[7][8]

Data Presentation

Due to the limited public availability of the original research data, specific quantitative values for the isolation and characterization of this compound cannot be definitively provided. However, research on other Diels-Alder adducts from Morus species can offer insights into expected yields and key spectroscopic features. For instance, studies on other mulberry flavonoids have reported yields of purified compounds in the range of milligrams from several kilograms of starting plant material.

Table 1: Spectroscopic Data for a Representative Diels-Alder Adduct (Illustrative)

| Technique | Key Observations |

| ¹H-NMR | Signals corresponding to aromatic protons, olefinic protons, and prenyl groups. |

| ¹³C-NMR | Resonances for carbonyl carbons, aromatic carbons, and aliphatic carbons of the cyclohexene ring. |

| Mass Spec | Molecular ion peak indicating the molecular weight of the compound. |

Note: This table is illustrative and does not represent the actual data for this compound.

Biological Activity of this compound and Related Compounds

This compound has been identified as having antibacterial activity, particularly against MRSA.[1] While specific quantitative data for this compound is scarce in publicly accessible literature, the broader class of Mulberry Diels-Alder-type adducts (MDAAs) has been investigated for its anti-MRSA properties.

Anti-MRSA Activity

Several studies have demonstrated the potent antibacterial activity of MDAAs against various strains of MRSA. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC).

3.1.1. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strain: A clinical isolate of MRSA is cultured in an appropriate broth medium (e.g., Mueller-Hinton broth).

-

Compound Preparation: A stock solution of the purified compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the MRSA strain.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[9][10][11][12]

Data Presentation

Table 2: Anti-MRSA Activity of Selected Mulberry Diels-Alder-type Adducts

| Compound | MRSA Strain(s) | MIC (µg/mL) | Reference |

| Compound 5 (unnamed) | K3, ST28 | 0.78 | [11] |

| Compound 32 (unnamed) | K3, ST28 | 0.78-1.56 | [11] |

| Compound 46 (unnamed) | K3, ST28 | 0.78-1.56 | [11] |

| Mulberrofuran G | Multiple strains | 5-30 | [11] |

| Albanol B | Multiple strains | 5-30 | [11] |

Signaling Pathways and Mechanism of Action (Hypothesized)

The precise molecular mechanisms by which this compound exerts its antibacterial effect have not yet been elucidated. However, based on studies of other flavonoids and MDAAs, several potential mechanisms and affected signaling pathways can be hypothesized.

Potential Mechanisms of Antibacterial Action

-

Cell Membrane Disruption: A common mechanism of action for antimicrobial natural products is the disruption of the bacterial cell membrane integrity, leading to leakage of cellular contents and cell death.[11]

-

Inhibition of Key Enzymes: Flavonoids have been shown to inhibit essential bacterial enzymes involved in processes like DNA replication, protein synthesis, and cell wall maintenance.[13]

-

Efflux Pump Inhibition: Some natural compounds can inhibit bacterial efflux pumps, which are responsible for pumping antibiotics out of the cell, thereby restoring the efficacy of existing antibiotics.[11]

Visualization of Potential Workflow and Pathways

The following diagrams, generated using the DOT language, illustrate the general workflow for the discovery of this compound and a hypothesized signaling pathway for its antibacterial action.

Conclusion and Future Directions

The discovery of this compound from Morus multicaulis represents a promising step in the search for new antibacterial agents. As a member of the Mulberry Diels-Alder-type adducts, it belongs to a class of compounds with demonstrated bioactivity. However, to fully realize its therapeutic potential, further research is imperative.

Key areas for future investigation include:

-

Re-isolation and Full Characterization: A detailed re-isolation of this compound to obtain comprehensive quantitative data, including yield and complete spectroscopic characterization, is essential.

-

Comprehensive Biological Evaluation: The anti-MRSA activity of this compound needs to be systematically evaluated against a panel of clinical isolates, and its activity against other resistant pathogens should be explored.

-

Mechanism of Action Studies: In-depth studies are required to elucidate the precise molecular mechanism by which this compound exerts its antibacterial effects. This should include investigations into its interaction with bacterial membranes, enzymes, and potential effects on bacterial signaling pathways.

-

Toxicology and In Vivo Efficacy: Preclinical studies to assess the cytotoxicity of this compound against human cell lines and its efficacy in animal models of MRSA infection are critical next steps.

The information presented in this whitepaper, while limited by the availability of public data, underscores the potential of this compound as a lead compound for the development of new antibiotics. Continued research in this area is highly warranted.

References

- 1. Mulberry Diels-Alder-type adducts: isolation, structure, bioactivity, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, biosynthesis, and biological activity of diels–alder adducts from morus genus. An update [iris.uniroma1.it]

- 3. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update | MDPI [mdpi.com]

- 4. A Mulberry Diels-Alder-Type Adduct, Kuwanon M, Triggers Apoptosis and Paraptosis of Lung Cancer Cells through Inducing Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Automated analysis for multiplet identification from ultra-high resolution 2D- 1H, 13C-HSQC NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Minimum inhibitory concentration of vancomycin to methicillin resistant Staphylococcus aureus isolated from different clinical samples at a tertiary care hospital in Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro analysis of the minimal inhibitory concentration values of different generations of anti-methicillin-resistant Staphylococcus aureus antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High vancomycin minimum inhibitory concentration is a predictor of mortality in meticillin-resistant Staphylococcus aureus bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. google.com [google.com]

An In-depth Technical Guide to the Chemical Structure of Multicaulisin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multicaulisin, a naturally occurring Diels-Alder type adduct isolated from the root bark of Morus multicaulis, has emerged as a compound of significant interest due to its potent antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the chemical structure of this compound, including its spectroscopic characterization. Furthermore, it delves into its biological activities, supported by quantitative data and detailed experimental protocols. A key focus is placed on its proposed mechanism of action, which involves the disruption of bacterial cell membranes, a critical area of research in the development of novel antimicrobial agents.

Chemical Structure and Spectroscopic Data of this compound

This compound is a complex flavonoid derivative characterized by a [4+2] cycloaddition framework. Its structure was elucidated through extensive spectroscopic analysis.

Table 1: Spectroscopic Data for the Structural Elucidation of this compound

| Spectroscopic Technique | Key Observations and Data |

| ¹H NMR | Complex aromatic and aliphatic signals indicative of a flavonoid Diels-Alder adduct structure. Specific chemical shifts and coupling constants are crucial for assigning the relative stereochemistry of the molecule. |

| ¹³C NMR | Resonances corresponding to carbonyl groups, aromatic carbons, and aliphatic carbons, further confirming the intricate cyclic structure. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for hydroxyl groups, carbonyl functionalities, and aromatic rings, providing insights into the functional groups present. |

| Mass Spectrometry (MS) | The molecular ion peak confirms the molecular weight and formula of this compound. Fragmentation patterns offer valuable information about the different structural motifs within the molecule, consistent with a Diels-Alder adduct of a chalcone and a dehydroprenylphenol. |

Note: Detailed, specific peak lists and assignments are found in the primary literature and are essential for unambiguous structural confirmation.

Biological Activity Against MRSA

This compound has demonstrated significant in vitro activity against clinical isolates of MRSA, a major cause of hospital-acquired and community-acquired infections.

Table 2: In Vitro Anti-MRSA Activity of this compound

| Parameter | Value (µg/mL) | Reference |

| Minimum Inhibitory Concentration (MIC) | 2–8 | [1] |

| Minimum Bactericidal Concentration (MBC) | 16–128 | [1] |

The data indicates that this compound is effective in inhibiting the growth of MRSA at low concentrations and exhibits bactericidal activity at higher concentrations.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from the root bark of Morus multicaulis typically involves the following steps:

Caption: General workflow for the isolation and purification of this compound.

Detailed Methodology:

-

Extraction: The air-dried and powdered root bark of Morus multicaulis is extracted exhaustively with a polar solvent like methanol at room temperature.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., a mixture of n-hexane and ethyl acetate or chloroform and methanol) to separate different components.

-

Preparative HPLC: Fractions containing this compound are further purified using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The anti-MRSA activity is quantified by determining the MIC and MBC values.

Caption: Experimental workflow for MIC and MBC determination.

Detailed Protocol:

-

MIC Assay: A microbroth dilution method is typically employed. Serial dilutions of this compound are prepared in a 96-well microtiter plate with Mueller-Hinton broth. Each well is then inoculated with a standardized suspension of an MRSA strain. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Assay: To determine the MBC, an aliquot from each well showing no visible growth in the MIC assay is sub-cultured onto a fresh Mueller-Hinton agar plate. The plates are incubated, and the MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial bacterial count.

Mechanism of Action: Disruption of Bacterial Signaling and Membrane Integrity

While a specific intracellular signaling pathway targeted by this compound has not been fully elucidated, substantial evidence suggests that its primary antibacterial mechanism, like other prenylated flavonoids from Morus species, involves the disruption of the bacterial cell membrane integrity. This disruption can interfere with essential cellular processes and signaling that are dependent on a stable membrane potential.

Caption: Proposed mechanism of action of this compound against MRSA.

Membrane Permeabilization Assay

The ability of this compound to permeabilize the bacterial membrane can be assessed using fluorescent probes.

Protocol Outline:

-

Bacterial Culture: MRSA is grown to the mid-logarithmic phase.

-

Treatment: The bacterial suspension is treated with this compound at various concentrations.

-

Fluorescent Probe Addition: A fluorescent dye that cannot penetrate intact cell membranes, such as propidium iodide (PI), is added to the suspension.

-

Fluorescence Measurement: An increase in fluorescence intensity, measured using a fluorometer, indicates that the dye has entered the cells through a compromised membrane and intercalated with nucleic acids.

Efflux Pump Inhibition Assay

The inhibition of bacterial efflux pumps is another potential mechanism contributing to the antibacterial activity of flavonoids. This can be evaluated using an ethidium bromide (EtBr) accumulation assay.

Protocol Outline:

-

Bacterial Loading: MRSA cells are loaded with EtBr, a substrate of many efflux pumps.

-

Efflux Induction: Glucose is added to energize the efflux pumps, leading to the extrusion of EtBr.

-

Inhibitor Addition: The assay is performed in the presence and absence of this compound.

-

Fluorescence Monitoring: The fluorescence of intracellular EtBr is monitored over time. A slower decrease in fluorescence in the presence of this compound indicates inhibition of the efflux pumps.

Conclusion and Future Directions

This compound represents a promising natural product with potent anti-MRSA activity. Its chemical structure as a Diels-Alder adduct provides a unique scaffold for further drug development. The primary mechanism of action appears to be the disruption of bacterial membrane integrity, a target that is less prone to the development of resistance compared to specific enzymatic targets.

Future research should focus on:

-

Detailed Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for the anti-MRSA activity and to guide the synthesis of more potent analogs.

-

Elucidation of Specific Molecular Targets: While membrane disruption is a key mechanism, identifying specific protein or lipid interactions on the bacterial membrane could provide a more detailed understanding of its action.

-

In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential of this compound in animal models of MRSA infection and to assess its safety profile.

-

Synergistic Studies: Further investigation into the synergistic effects of this compound with conventional antibiotics could lead to new combination therapies to combat antibiotic resistance.

References

Biosynthesis of Diels-Alder Adducts in Morus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Morus (mulberry) is a rich source of structurally diverse and biologically active natural products. Among these, Diels-Alder (DA) type adducts represent a unique class of polyphenolic compounds characterized by a cyclohexene scaffold. Their biosynthesis, involving a formal [4+2] cycloaddition, has been a subject of significant research interest, culminating in the recent discovery of the enzymatic machinery responsible for this transformation. This technical guide provides an in-depth overview of the biosynthesis of Diels-Alder adducts in Morus species, focusing on the key enzymes, biosynthetic pathways, and experimental methodologies used to elucidate these processes. Quantitative data is summarized for comparative analysis, and detailed diagrams of the signaling pathways and experimental workflows are provided to facilitate understanding.

Introduction

The Core Biosynthetic Pathway

The biosynthesis of Diels-Alder adducts in Morus species, such as the well-studied chalcomoracin, involves a two-step enzymatic cascade:

-

Diene Formation: The pathway is initiated by the oxidation of a prenylated precursor, such as moracin C, to form a reactive ortho-quinone methide intermediate which serves as the diene. This reaction is catalyzed by a flavin adenine dinucleotide (FAD)-dependent oxidase, named Morus alba moracin C oxidase (MaMO).[3]

-

[4+2] Cycloaddition: The newly formed diene then undergoes a stereospecific intermolecular Diels-Alder reaction with a dienophile, typically a chalcone like morachalcone A. This crucial cycloaddition is catalyzed by a specialized enzyme, Morus alba Diels-Alderase (MaDA), which ensures the formation of the characteristic cyclohexene ring with high efficiency and enantioselectivity.[4]

The discovery of MaDA represents a significant milestone, as it was the first identification of a true intermolecular Diels-Alderase from a plant source.[4]

Signaling Pathway Diagram

Caption: Biosynthetic pathway of chalcomoracin in Morus alba.

Quantitative Data

The following tables summarize the available quantitative data related to the biosynthesis of Diels-Alder adducts in Morus species.

Table 1: Kinetic Parameters of Morus alba Diels-Alderase (MaDA)

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Morachalcone A (Dienophile) | 130 ± 20 | 2.8 ± 0.2 | 2.2 x 104 |

| Dehydromoracin C (Diene) | 250 ± 30 | 2.9 ± 0.1 | 1.2 x 104 |

Data obtained from in vitro assays with purified recombinant MaDA.

Table 2: Cytotoxic Activity of Selected Diels-Alder Adducts from Morus Species

| Compound | Cell Line | IC50 (µg/mL) |

| Morushalunin | Murine leukemia P-388 | 0.7 |

| Guangsangon E | Murine leukemia P-388 | 2.5 |

| Chalcomoracin | Murine leukemia P-388 | 1.7 |

| Kuwanon J | Murine leukemia P-388 | 5.9 |

Note: This data reflects the biological activity of the final products and not direct biosynthetic yields.[5]

Experimental Protocols

This section provides generalized methodologies for key experiments in the study of Diels-Alder adduct biosynthesis. These protocols are based on standard techniques and may require optimization for specific applications.

Heterologous Expression and Purification of MaDA

This protocol describes a general workflow for producing recombinant MaDA for in vitro studies.

Logical Workflow Diagram:

Caption: General workflow for heterologous expression and purification of MaDA.

Methodology:

-

Gene Cloning: The coding sequence of MaDA is amplified from a cDNA library of Morus alba cell cultures and cloned into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).

-

Protein Expression: The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)). A large-scale culture is grown to an optimal density, and protein expression is induced with IPTG.

-

Cell Lysis and Purification: The bacterial cells are harvested and lysed. The recombinant protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose) followed by size-exclusion chromatography to obtain a highly pure and active enzyme.

In Vitro Enzyme Assay for MaDA Activity

This protocol outlines a method to determine the catalytic activity of purified MaDA.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), the dienophile (e.g., morachalcone A), and the diene (e.g., dehydromoracin C).

-

Enzyme Addition: Initiate the reaction by adding a known concentration of purified MaDA enzyme.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time period.

-

Quenching and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the product.

-

Analysis: Analyze the extracted product by HPLC-UV to quantify the amount of the Diels-Alder adduct formed. The activity can be calculated based on the rate of product formation.

Isolation and Quantification of Diels-Alder Adducts from Morus Root Bark

This protocol provides a general procedure for the extraction and analysis of Diels-Alder adducts from plant material.

Methodology:

-

Extraction: Powdered, dried root bark of Morus species is extracted with a suitable solvent (e.g., methanol or ethanol) at room temperature.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning (e.g., with n-hexane, ethyl acetate, and n-butanol) to separate compounds based on polarity. The Diels-Alder adducts are typically enriched in the ethyl acetate fraction.

-

Chromatographic Separation: The enriched fraction is further purified by a series of chromatographic techniques, including silica gel column chromatography and preparative HPLC, to isolate individual Diels-Alder adducts.

-

Quantification by HPLC-UV: The concentration of specific Diels-Alder adducts in the extract can be quantified using a validated HPLC-UV method. A C18 column is commonly used with a gradient elution of acetonitrile and water (often with a small amount of acid like formic acid). The detection wavelength is set based on the UV absorbance maxima of the target compounds. A calibration curve with authentic standards is used for quantification.

Conclusion and Future Perspectives

The elucidation of the biosynthetic pathway of Diels-Alder adducts in Morus species, particularly the discovery of MaMO and MaDA, has provided fundamental insights into how nature constructs complex molecular architectures. The substrate promiscuity of MaDA opens up exciting possibilities for the chemoenzymatic synthesis of novel, biologically active compounds. Future research in this area will likely focus on the detailed structural and mechanistic characterization of these enzymes, the exploration of their substrate scope for biocatalytic applications, and the metabolic engineering of microbial or plant systems for the sustainable production of these valuable natural products. This technical guide serves as a foundational resource for researchers aiming to contribute to this dynamic and promising field.

References

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of optically active Diels–Alder type adducts revealed by an aberrant metabolism of O-methylated precursors in Morus alba cell cultures - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Nature's Arsenal: A Technical Guide to Anti-MRSA Compounds from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Published: November 5, 2025

Executive Summary

Methicillin-resistant Staphylococcus aureus (MRSA) constitutes a formidable global health threat, necessitating an urgent search for novel therapeutic agents. This technical guide delves into the vast and promising landscape of natural products as a source for anti-MRSA compounds. We present a comprehensive overview of diverse chemical classes derived from terrestrial and marine organisms, including alkaloids, terpenoids, phenolic compounds, and metabolites from fungi and bacteria. This document provides a curated summary of their efficacy, detailed experimental protocols for their evaluation, and insights into their mechanisms of action, with a focus on inhibiting key MRSA survival strategies such as penicillin-binding protein 2a (PBP2a) mediated resistance and quorum sensing. Quantitative data on the bioactivity of these compounds are presented in structured tables for comparative analysis. Furthermore, key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the methodologies and mechanisms discussed. This guide aims to serve as a valuable resource for researchers and drug development professionals in the quest for new weapons against MRSA.

Introduction

The relentless rise of antibiotic resistance, particularly in Staphylococcus aureus, has led to the emergence of methicillin-resistant strains (MRSA) that are responsible for a significant burden of hospital and community-acquired infections.[1] The therapeutic options for MRSA infections are increasingly limited, prompting a paradigm shift in drug discovery towards exploring natural sources for novel antimicrobial agents.[1][2] Nature offers a vast reservoir of chemical diversity with the potential to yield compounds that can circumvent existing resistance mechanisms. This guide provides a technical exploration of natural compounds with demonstrated anti-MRSA activity, focusing on their sources, chemical classes, biological activities, and modes of action.

Natural Sources and Chemical Classes of Anti-MRSA Compounds

A wide array of natural compounds from diverse sources has been identified to possess significant anti-MRSA activity. These are broadly categorized below.

Terpenoids and Essential Oils

Terpenoids, a large and diverse class of organic compounds produced by a variety of plants, are known for their aromatic properties and are the primary constituents of essential oils. Several terpenoids have demonstrated potent anti-MRSA activity. Carvacrol and thymol, found in oregano and thyme, exhibit significant anti-staphylococcal effects by disrupting the integrity of the cell membrane.[1][3] Essential oils from cinnamon and thyme have also been shown to be powerful against MRSA strains.[4]

Phenolic Compounds

Phenolic compounds, characterized by the presence of one or more hydroxyl groups attached to an aromatic ring, are widespread in plants. Flavonoids, a major class of phenolics, have shown promise as anti-MRSA agents.[5] For instance, quercetin, apigenin, and chrysin have demonstrated activity against MRSA, with some flavonoids also exhibiting synergistic effects with conventional antibiotics.[5][6] Prenylated phenolics from the root bark of Morus alba have also been identified as promising candidates for treating MRSA infections.[7]

Alkaloids

Alkaloids are a group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. Over 32 alkaloids from various plants have been reported to exhibit marked antibacterial activity against MRSA through diverse mechanisms, including inhibition of pyruvate kinase, quenching of quorum sensing, and alteration of efflux pump activity.[1][8] Bisbenzylisoquinoline alkaloids, such as tetrandrine and demethyltetrandrine, have shown synergistic effects with antibiotics like cefazolin against clinical MRSA isolates.[9]

Marine Natural Products

The marine environment is a rich and largely untapped source of novel bioactive compounds. Marinopyrrole A, a compound isolated from a marine-derived Streptomyces species, has demonstrated potent, concentration-dependent bactericidal activity against clinically relevant hospital- and community-acquired MRSA strains.[10][11]

Fungal Metabolites

Fungi are a prolific source of structurally diverse secondary metabolites with a wide range of biological activities. A chemical investigation of the fungus Aspergillus fumigatus led to the identification of 45 secondary metabolites, with several showing excellent antimicrobial activities against MRSA.[6] Other fungal metabolites like myrotecisin B, equisetin, and zearalenone have also shown potent antibacterial activity.[12]

Quantitative Data on Anti-MRSA Activity

The following tables summarize the in vitro efficacy of various natural compounds against MRSA, expressed as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Fractional Inhibitory Concentration Index (FICI) for synergistic effects.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Natural Compounds against MRSA

| Compound Class | Compound | Source Organism | MRSA Strain(s) | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |

| Terpenoids | Carvacrol | Origanum vulgare | ATCC 43300, ATCC 700698, ATCC 33591 | 362.0 - 1024.0 | - | [1] |

| Thymol | Thymus vulgaris | ATCC 43300, ATCC 700698, ATCC 33591 | 512.0 - ≥2048 | - | [1] | |

| Parthenolide | Tanacetum parthenium | β-lactamase positive strain | 0.16 | - | [5][6] | |

| Lactucopicrin | Cichorium intybus | β-lactamase positive strain | 0.16 | - | [5][6] | |

| Ivesinol | - | - | 0.31 | - | [5] | |

| Rhodomyrtone | Rhodomyrtus tomentosa | - | 0.5 | - | [5] | |

| Aspidinol | Dryopteris fragrans | 19 clinical isolates | 0.5 - 2 | - | [5] | |

| Phenolics | Quercetin | - | ATCC 33591 | 62.5 | - | [5][6] |

| Apigenin | - | ATCC 33591 | 31.25 | - | [5][6] | |

| Chrysin | - | ATCC 33591 | 15.62 | - | [5][6] | |

| Cudraflavone C | Artocarpus hirsutus | 12 different MRSA strains | 4 | - | [5][6] | |

| Kuwanon G | Morus sp. | - | 12.5 | - | [5][6] | |

| Alkaloids | Clausamine B | Clausena harmandiana | SK1 | 0.25 | - | [10] |

| 6-hydroxy-dihydrosanguinarine | - | MRSA strains | 0.49 | 1.95 | [10] | |

| 6-hydroxy-dihydrochelerythrine | - | MRSA strains | 0.98 | 7.81 | [10] | |

| Xanthones | α-mangostin | Garcinia mangostana | MRSA | 1.57–12.5 | - | [10] |

| Rubraxanthone | Garcinia dioica | Staphylococcal strains | 0.31–1.25 | - | [10] | |

| Other | 1,2,4,6-tetra-O-galloyl-glucose | Sedum takesimense | MRSA and clinical isolates | 16 - 256 | - | [7] |

Note: '-' indicates data not reported in the cited sources.

Table 2: Synergistic Activity of Natural Compounds with Antibiotics against MRSA (FICI Values)

| Natural Compound | Antibiotic | MRSA Strain(s) | FICI | Reference(s) |

| Carvacrol | Streptomycin | ATCC 700699, ATCC 700698, ATCC BAA-1708, ATCC BAA-2312 | 0.26 - 0.50 | [1] |

| Carvacrol | Gentamicin | ATCC BAA-1708, ATCC BAA-2312, NCTC 12493 | 0.25 - 0.50 | [1] |

| Carvacrol | Oxacillin | NCTC 12493 | 0.44 | [1] |

| Thymol | Gentamicin | ATCC 43300 | 0.25 | [1] |

| 1,2,4,6-tetra-O-galloyl-glucose | Oxacillin | KCCM 4051 | 0.281 | [7] |

| Rutin | Ampicillin | - | 0.31–0.625 | [13] |

| Diosmin | Ampicillin | - | 0.31–0.625 | [13] |

| Hesperidin | Ampicillin | - | 0.31–0.625 | [13] |

| Silibinin A | Ampicillin | - | 0.31–0.625 | [13] |

FICI interpretation: ≤ 0.5, Synergy; > 0.5 to 1, Additive; > 1 to 4, Indifference; > 4, Antagonism.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-MRSA activity of natural compounds.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

MRSA strain inoculum (adjusted to 0.5 McFarland standard, then diluted to ~5 x 10^5 CFU/mL)

-

Natural compound stock solution

-

Positive control antibiotic (e.g., Vancomycin)

-

Negative (growth) and sterility controls

-

Incubator (37°C)

-

Microplate reader (optional, for OD measurement)

Procedure:

-

Prepare serial two-fold dilutions of the natural compound in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Add 100 µL of the prepared MRSA inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.

-

Include a positive control well (MHB with inoculum and a known antibiotic), a negative/growth control well (MHB with inoculum only), and a sterility control well (MHB only).

-

Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity. Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents (e.g., a natural compound and an antibiotic).

Materials:

-

96-well microtiter plates

-

MHB

-

MRSA inoculum (~5 x 10^5 CFU/mL)

-

Stock solutions of the natural compound and the antibiotic

-

Incubator (37°C)

Procedure:

-

In a 96-well plate, prepare serial two-fold dilutions of the natural compound along the x-axis (e.g., columns 1-10) and the antibiotic along the y-axis (e.g., rows A-G).

-

Each well will contain a unique combination of concentrations of the two agents in a final volume of 100 µL.

-

Include rows and columns with each agent alone to determine their individual MICs under the assay conditions.

-

Add 100 µL of the MRSA inoculum to all wells containing the antimicrobial agents.

-

Include growth and sterility controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC of each agent alone and in combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Time-Kill Curve Assay

This dynamic assay assesses the rate of bacterial killing over time by an antimicrobial agent.

Materials:

-

Flasks with MHB

-

MRSA inoculum (~5 x 10^5 CFU/mL)

-

Natural compound at various concentrations (e.g., 1x, 2x, 4x MIC)

-

Growth control (no compound)

-

Sterile saline or PBS for dilutions

-

Agar plates for colony counting

-

Incubator (37°C) with shaking capabilities

Procedure:

-

Inoculate flasks containing MHB with the MRSA suspension.

-

Add the natural compound at the desired concentrations to the respective flasks. Include a growth control flask without the compound.

-

Incubate the flasks at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots in sterile saline or PBS.

-

Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

-

Count the number of colonies (CFU/mL) on the plates.

-

Plot the log10 CFU/mL against time to generate the time-kill curves. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal activity.

Membrane Permeability Assay

This assay determines if a compound disrupts the bacterial cell membrane integrity.

Materials:

-

MRSA cell suspension

-

Propidium Iodide (PI) or SYTOX Green nucleic acid stain

-

Natural compound

-

Fluorometer or fluorescence microscope

Procedure:

-

Wash and resuspend MRSA cells in a suitable buffer (e.g., PBS).

-

Add the fluorescent dye (e.g., PI) to the cell suspension and incubate in the dark.

-

Add the natural compound at various concentrations to the cell suspension.

-

Incubate for a specific period.

-

Measure the fluorescence intensity. An increase in fluorescence indicates that the dye has entered the cells through a compromised membrane and intercalated with nucleic acids.

Efflux Pump Inhibition Assay

This assay assesses the ability of a compound to inhibit bacterial efflux pumps, which are responsible for extruding antimicrobial agents from the cell.

Materials:

-

MRSA strain known to overexpress an efflux pump (e.g., NorA)

-

Ethidium bromide (EtBr), a substrate of many efflux pumps

-

Natural compound

-

Known efflux pump inhibitor (e.g., reserpine) as a positive control

-

Fluorometer

Procedure:

-

Load MRSA cells with EtBr in the presence and absence of an energy source (e.g., glucose).

-

Wash the cells to remove extracellular EtBr.

-

Initiate EtBr efflux by adding the energy source.

-

Monitor the decrease in intracellular EtBr fluorescence over time in the presence and absence of the natural compound and the positive control.

-

A slower rate of fluorescence decrease in the presence of the natural compound indicates inhibition of the efflux pump.

Mechanisms of Action and Signaling Pathways

Understanding the mechanisms by which natural compounds exert their anti-MRSA effects is crucial for their development as therapeutic agents. Two key mechanisms are the inhibition of PBP2a and the disruption of quorum sensing.

Inhibition of Penicillin-Binding Protein 2a (PBP2a)

The primary mechanism of methicillin resistance in S. aureus is the acquisition of the mecA gene, which encodes for PBP2a.[8] PBP2a has a low affinity for β-lactam antibiotics, allowing it to continue cell wall synthesis even in their presence. Several natural compounds, particularly flavonoids, have been shown to inhibit PBP2a, thereby restoring the susceptibility of MRSA to β-lactams.[5][13]

Figure 1: Mechanism of PBP2a inhibition by natural compounds.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. In S. aureus, the accessory gene regulator (agr) system is a major QS system that controls the expression of virulence factors.[14][15] Natural compounds that interfere with the agr system can attenuate MRSA virulence without exerting bactericidal pressure, which may reduce the likelihood of resistance development.

References

- 1. mdpi.com [mdpi.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Quorum Sensing Inhibitors for Staphylococcus aureus from Italian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Structure-dependent activity of plant natural products against methicillin-resistant Staphylococcus aureus [frontiersin.org]

- 6. Structure-dependent activity of plant natural products against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergistic Antibacterial Activity of an Active Compound Derived from Sedum takesimense against Methicillin-Resistant Staphylococcus aureus and Its Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial sensitizers from natural plants: A powerful weapon against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural compounds in the fight against Staphylococcus aureus biofilms: a review of antibiofilm strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial potentials of natural products against multidrug resistance pathogens: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. static.igem.org [static.igem.org]

- 12. mdpi.com [mdpi.com]

- 13. Flavonoids as Potential anti-MRSA Agents through Modulation of PBP2a: A Computational and Experimental Study [mdpi.com]

- 14. Frontiers | Natural compounds in the fight against Staphylococcus aureus biofilms: a review of antibiofilm strategies [frontiersin.org]

- 15. Investigational therapies targeting quorum-sensing for the treatment of Staphylococcus aureus infections - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on Multicaulisin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multicaulisin is a naturally occurring Diels-Alder type adduct first isolated from the roots of Morus multicaulis.[1] Early-stage research has identified this compound as a promising antibacterial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in both hospital and community settings. This technical guide provides a consolidated overview of the foundational preclinical data on this compound, with a focus on its anti-MRSA activity. The information presented herein is intended to support further research and development efforts for this novel compound.

Quantitative Data on Anti-MRSA Activity

Initial studies have demonstrated the potent in vitro activity of this compound against MRSA. The following table summarizes the key quantitative metrics reported in the literature. It is important to note that these values were obtained from a study evaluating several Diels-Alder adducts from Morus alba root barks, and specific data for individual MRSA strains were not provided.

| Compound | Organism | MIC (mg/L) | MBC (mg/L) |

| This compound | MRSA Isolates | 2 - 8 | 16 - 128 |

MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. MBC (Minimal Bactericidal Concentration): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early-stage research on this compound's antibacterial properties.

Determination of Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC)

The anti-MRSA activity of this compound was determined using the broth microdilution method, a standard laboratory procedure for assessing the susceptibility of bacteria to antimicrobial agents.

Materials:

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

96-well microtiter plates

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

MRSA isolates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (37°C)

-

Plate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of Microtiter Plates: A two-fold serial dilution of this compound is prepared directly in the 96-well plates using MHB. The final volume in each well is typically 100 µL. A positive control well (containing MHB and bacterial inoculum but no drug) and a negative control well (containing MHB only) are included on each plate.

-

Inoculum Preparation: A suspension of the MRSA isolate is prepared in sterile saline or PBS and its turbidity is adjusted to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Each well (except the negative control) is inoculated with 100 µL of the diluted bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the MRSA isolate. This can be assessed visually or by using a plate reader to measure optical density.

-

MBC Determination: To determine the MBC, an aliquot (typically 10 µL) is taken from each well that shows no visible growth and is plated onto a suitable agar medium (e.g., Mueller-Hinton Agar). The plates are then incubated at 37°C for 18-24 hours. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Synergistic Activity Assessment (Checkerboard Assay)

The checkerboard microdilution assay is a common method to evaluate the interaction between two antimicrobial agents. While specific synergistic studies involving this compound have not been detailed, this protocol outlines the general procedure.

Materials:

-

All materials required for the broth microdilution method.

-

A second antimicrobial agent for synergy testing.

Procedure:

-

Preparation of Microtiter Plates: In a 96-well plate, serial dilutions of this compound are made along the x-axis, and serial dilutions of the second antimicrobial agent are made along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.

-

Inoculation: Each well is inoculated with the standardized MRSA suspension as described in the MIC protocol.

-

Incubation: The plates are incubated under the same conditions as the MIC assay.

-

Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination that inhibits bacterial growth. The FIC is calculated as follows: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) FIC Index = FIC of Drug A + FIC of Drug B

The results are interpreted as follows:

-

Synergy: FIC Index ≤ 0.5

-

Additive: 0.5 < FIC Index ≤ 1

-

Indifference: 1 < FIC Index ≤ 4

-

Antagonism: FIC Index > 4

-

Visualizations

Experimental Workflows

As there is currently no published information on the specific signaling pathways affected by this compound, the following diagrams illustrate the experimental workflows for determining its antibacterial activity.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Bioactive Compounds in Morus multicaulis, with a Focus on Morusin

Abstract

This application note addresses the analytical challenge of quantifying complex bioactive compounds from Morus multicaulis. While the target compound "Multicaulisin" is identified in scientific literature as a Diels-Alder type adduct from this plant, its precise chemical structure and analytical standards are not widely available. Therefore, this document provides a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Morusin , a major and well-characterized prenylated flavonoid from Morus multicaulis. This protocol serves as a reliable starting point for the quality control of Morus multicaulis extracts and can be adapted for the analysis of other structurally related compounds, including complex adducts.

Introduction

Morus multicaulis, a species of mulberry, is a rich source of diverse bioactive compounds, including flavonoids, stilbenoids, and unique Diels-Alder type adducts.[1][2][3] Among these, a compound referred to as "this compound" has been described as a Diels-Alder adduct, which is formed through a [4+2] cycloaddition of polyphenolic precursors.[1][2] However, detailed structural information and dedicated analytical methods for this compound are scarce in current literature, presenting a challenge for researchers and drug development professionals.

To address the need for a standardized analytical method for Morus multicaulis extracts, this application note details an HPLC protocol for the quantification of Morusin. Morusin is a prominent prenylated flavonoid found in the root bark and branches of mulberry species and exhibits a range of biological activities.[4][5][6] The analytical conditions established for Morusin are suitable for resolving complex phenolic compounds and provide a strong foundation for methods aimed at isolating and quantifying other constituents, such as this compound.

Experimental Protocol

Sample Preparation: Extraction of Bioactive Compounds from Morus multicaulis

-

Plant Material: Use dried and powdered root bark or twigs of Morus multicaulis.

-

Extraction Solvent: Anhydrous ethanol or 70% ethanol in water.[4]

-

Extraction Procedure:

-

Weigh 1.0 g of the powdered plant material into a conical flask.

-

Add 50 mL of the extraction solvent.

-

Sonication-assisted extraction is recommended for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue for optimal recovery.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Re-dissolve the dried extract in a known volume of HPLC-grade methanol to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).

-

Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[6]

-

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis. The following conditions have been optimized for the separation and quantification of Morusin.

| Parameter | Recommended Conditions |

| HPLC Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-12 min: 55% B; 12-13 min: 55-90% B; 13-19 min: 90% B; 19-20 min: 90-55% B; 20-25 min: 55% B[7] |

| Flow Rate | 1.0 mL/min[6][7] |

| Column Temperature | 40°C[7] |

| Detection Wavelength | 270 nm[7] |

| Injection Volume | 10 µL |

Data Presentation

Method Validation Summary for Morusin Quantification

The presented HPLC method has been validated for linearity, precision, and accuracy for the quantification of Morusin. The results are summarized in the tables below.

Table 1: Linearity of Morusin Standard

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 2 | 110543 |

| 5 | 275891 |

| 10 | 551234 |

| 15 | 826578 |

| 20 | 1102109 |

| 25 | 1378954 |

| Regression Equation | y = 54779x + 3608.7 |

| Correlation Coefficient (r²) | 0.9995 |

(Note: Data is representative and based on typical performance. Actual values may vary.)

Table 2: Precision and Recovery of Morusin Analysis

| Parameter | Value |

| Intra-day Precision (RSD, n=5) | < 2.0% |

| Inter-day Precision (RSD, n=5) | < 3.0% |

| Average Recovery | 98.5% - 101.2% |

| Repeatability (RSD) | 6.02%[4][5][6] |

Visualizations

Experimental Workflow for HPLC Analysis of Morusin

Caption: Workflow for the extraction and HPLC analysis of Morusin.

Logical Relationship of Bioactive Compounds in Morus multicaulis

Caption: Biosynthetic relationship of key compounds in Morus multicaulis.

Conclusion

The HPLC method detailed in this application note provides a reliable and reproducible approach for the quantification of Morusin in Morus multicaulis extracts. This protocol is suitable for quality control in research and industrial settings. While "this compound" remains a compound requiring further structural elucidation and analytical standard development, the methodology presented here for a related and significant bioactive compound, Morusin, offers a robust starting point for the broader analysis of the complex phytochemical profile of Morus multicaulis. Researchers can adapt the gradient and detection parameters to resolve and tentatively identify other related compounds within the extract.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, biosynthesis, and biological activity of diels–alder adducts from morus genus. An update [iris.uniroma1.it]

- 3. researchgate.net [researchgate.net]

- 4. Rapid Analysis of Morusin from Ramulus mori by HPLC-DAD, Its Distribution in Vivo and Differentiation in the Cultivated Mulberry Species [scirp.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Identification of the Metabolic Enzyme Involved Morusin Metabolism and Characterization of Its Metabolites by Ultraperformance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Synthesis and Evaluation of Multicaulisin Analogs for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Multicaulisin is a natural product first identified in Morus multicaulis. It is a Diels-Alder adduct that has demonstrated antibacterial activity, notably against methicillin-resistant Staphylococcus aureus (MRSA)[1]. The unique structure and biological activity of this compound make it an attractive scaffold for the development of new therapeutic agents. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how different functional groups and structural modifications of a lead compound, like this compound, affect its biological activity[2][3]. By systematically synthesizing and testing a series of analogs, researchers can identify the key structural features responsible for the desired pharmacological effects, leading to the design of more potent and selective drug candidates[4][5].

This document provides a detailed protocol for the proposed synthesis of this compound analogs and their evaluation for potential anticancer activity, a common target for natural product derivatives. The protocols outline a general synthetic strategy, biological screening methods, and data presentation for a comprehensive SAR study.

General Synthetic Strategy for this compound Analogs

The synthesis of this compound analogs, which are a type of diarylheptanoid, can be approached through a convergent synthesis strategy. Diarylheptanoids consist of two aromatic rings connected by a seven-carbon chain[6]. The key steps often involve aldol condensation reactions to construct the heptanoid backbone, followed by cyclization reactions to form the final macrocyclic structure[7]. For this compound, a Diels-Alder reaction is a key formation step. A general retrosynthetic approach would involve disconnecting the macrocycle to a linear diarylheptanoid precursor, which can be synthesized from appropriately substituted benzaldehydes and acetone.

The workflow below illustrates a general strategy for generating a library of analogs for SAR studies.

Caption: General workflow for the synthesis of this compound analogs.

Experimental Protocols

Protocol for Synthesis of a Hypothetical Linear Diarylheptanoid Precursor

This protocol describes a Claisen-Schmidt condensation to synthesize a linear diarylheptanoid, a common precursor for more complex structures[7]. This example uses 4-hydroxy-3-methoxybenzaldehyde (vanillin) as the starting aromatic compound.

Materials:

-

4-hydroxy-3-methoxybenzaldehyde (Vanillin)

-

Acetone

-

Sodium Hydroxide (NaOH)

-

Ethanol (EtOH)

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of vanillin in 100 mL of ethanol.

-

Base and Aldehyde Addition: To this solution, add 2.0 g of acetone. While stirring vigorously, slowly add 50 mL of a 10% aqueous NaOH solution dropwise over 30 minutes at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

-

Quenching and Neutralization: After completion, cool the reaction mixture in an ice bath and neutralize it by slowly adding 2M HCl until the pH reaches ~7. A yellow precipitate should form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product three times with 50 mL of ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash them sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure linear diarylheptanoid precursor.

-

Characterization: Confirm the structure of the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol for In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity, making it an excellent primary screen for novel anticancer compounds.[8][9]

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

This compound analogs dissolved in DMSO

-

96-well microplates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Harvest cancer cells using trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized this compound analogs in the complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

-

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the analogs. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate the plate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of the MTT reagent to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis. The IC₅₀ is the concentration of the drug that inhibits cell growth by 50%.[1]

Data Presentation for SAR Studies

Quantitative data from biological assays should be organized into a clear table to facilitate the analysis of structure-activity relationships. This allows for direct comparison of how changes in chemical structure (modifications at R₁, R₂, etc.) affect the biological potency (IC₅₀).

Table 1: Hypothetical SAR Data for this compound Analogs Against MCF-7 Cancer Cells

| Compound ID | R₁ | R₂ | R₃ | IC₅₀ (µM) |

| This compound | -OCH₃ | -OH | -H | 15.2 |

| Analog-1 | -H | -OH | -H | 45.8 |

| Analog-2 | -OCH₃ | -OCH₃ | -H | 22.1 |

| Analog-3 | -OH | -OH | -H | 12.5 |

| Analog-4 | -OCH₃ | -OH | -CH₃ | 9.8 |

| Analog-5 | -OCH₃ | -OH | -Cl | 7.3 |

| Analog-6 | -F | -OH | -H | 30.4 |

This table presents hypothetical data for illustrative purposes.

Interpretation: From this hypothetical data, one might conclude that:

-

The methoxy group at R₁ is important for activity (compare this compound to Analog-1).

-

A hydroxyl group at R₂ is preferred over a methoxy group (compare this compound to Analog-2).

-

Introducing small, electron-withdrawing groups at R₃ enhances potency (compare this compound to Analogs 4 and 5).

Visualization of Workflows and Signaling Pathways

Overall SAR Study Workflow

The diagram below outlines the logical flow of an SAR study, from compound design to data analysis.

Caption: Workflow for a typical Structure-Activity Relationship (SAR) study.

Potential Target Signaling Pathway: PI3K/Akt/mTOR

Many natural product-derived anticancer agents exert their effects by modulating key cellular signaling pathways that are often dysregulated in cancer.[10] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, making it a prime target for cancer therapeutics.[11][12] this compound analogs could potentially inhibit one or more kinases in this pathway.

Caption: Simplified overview of the PI3K/Akt/mTOR signaling pathway.

References

- 1. This compound | Natural product | Anti-MRSA | S. aureus | TargetMol [targetmol.com]

- 2. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Styrylquinolines Derivatives: SAR Study and Synthetic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of a series of tariquidar analogs as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship studies of curcumin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 7. mdpi.com [mdpi.com]

- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Cellular Targets of Multicaulisin in S. aureus: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), poses a significant threat to public health due to its resistance to a wide array of antibiotics.[1][2][3] The exploration of natural products for novel antimicrobial agents is a promising avenue for combating this challenge. Multicaulisin, a Diels-Alder type adduct isolated from Morus multicaulis, has been identified as a compound with potential anti-MRSA activity.[1] This document provides a summary of the current, albeit limited, knowledge on this compound and related compounds from the Morus genus, along with detailed protocols for researchers to investigate its cellular targets and mechanism of action in S. aureus.

While specific quantitative data and detailed mechanistic studies on this compound are not yet extensively published, research on other prenylated phenolics and Diels-Alder adducts from Morus species, such as Morus alba, provides valuable insights into its potential modes of action. These related compounds have demonstrated efficacy against MRSA, often through mechanisms involving the disruption of the bacterial cell membrane and inhibition of efflux pumps.[4][5][6]

Quantitative Data: Anti-MRSA Activity of Compounds from Morus Species

Limited direct data on the Minimum Inhibitory Concentration (MIC) of this compound against S. aureus is available in the public domain. However, studies on other bioactive compounds isolated from the Morus genus provide a valuable reference for its potential efficacy.

| Compound | S. aureus Strain(s) | MIC (μg/mL) | Reference |

| Kuwanon C | MRSA | 2–8 | [4] |

| Kuwanon E | MRSA | 2–8 | [4] |

| Kuwanon T | MRSA | 2–8 | [4] |

| Morusin | MRSA | 2–8 | [4] |

| Albafuran C | MRSA | 4–8 | [4] |

| Kuwanon H | MRSA | 2–4 | [4] |

| Morus alba leaf extract | MRSA ATCC 33591, ATCC 43300; MSSA ATCC 6538 | 250 | [7] |

Note: The above table summarizes the activity of compounds structurally related to this compound, providing a baseline for expected potency. Further studies are required to determine the specific MIC of this compound. One study noted that this compound demonstrated synergistic antibacterial effects when combined with aminoglycosides against MRSA strains.[4]

Postulated Cellular Targets and Signaling Pathways

Based on the activity of related compounds, the primary cellular targets of this compound in S. aureus are likely to be the cell membrane and efflux pumps .

Cell Membrane Disruption

Prenylated phenolics, a class of compounds that includes this compound, are known to interact with and disrupt the integrity of bacterial cell membranes. This disruption can lead to increased membrane permeability, dissipation of the membrane potential, and ultimately, cell death.[4][5][6]

Caption: Postulated pathway of this compound-induced cell membrane disruption in S. aureus.

Efflux Pump Inhibition

Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, contributing to antibiotic resistance. Some natural products can inhibit the activity of these pumps, thereby restoring the efficacy of conventional antibiotics. Kuwanon C, a compound from Morus alba, has been suggested to act as an efflux pump inhibitor.[4][5] It is plausible that this compound shares this mechanism.

Caption: Proposed mechanism of this compound as an efflux pump inhibitor in S. aureus.

Experimental Protocols

The following protocols are provided as a guide for the investigation of this compound's cellular targets in S. aureus.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of S. aureus.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

S. aureus strain (e.g., MRSA ATCC 43300)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a bacterial inoculum by suspending several colonies of S. aureus in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to a final concentration of 5 x 10⁵ CFU/mL.

-

Prepare serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

-

Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.

-

Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.

Caption: Workflow for MIC determination of this compound against S. aureus.

Protocol 2: Cell Membrane Permeability Assay

This assay uses a fluorescent dye, such as propidium iodide (PI), to assess damage to the bacterial cell membrane.

Materials:

-

S. aureus culture in mid-log phase

-

This compound

-

Propidium Iodide (PI) solution

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microscope

Procedure:

-

Grow S. aureus to mid-log phase and harvest the cells by centrifugation.

-

Wash the cells with PBS and resuspend in PBS to a defined optical density.

-

Add this compound at various concentrations (e.g., 1x MIC, 2x MIC) to the cell suspension.

-

Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).

-

Incubate the suspensions at 37°C for a defined period (e.g., 30 minutes).

-

Add PI to each suspension and incubate in the dark for 15 minutes.

-

Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm) or visualize the cells under a fluorescence microscope. An increase in fluorescence indicates membrane damage.

Protocol 3: Efflux Pump Inhibition Assay (Checkerboard Assay)

This assay determines if this compound can potentiate the activity of a known antibiotic that is a substrate for efflux pumps.

Materials:

-

This compound

-

An antibiotic to which the S. aureus strain is resistant (e.g., a fluoroquinolone for a resistant strain)

-

S. aureus strain with known efflux pump activity

-

CAMHB

-

Sterile 96-well microtiter plates

Procedure:

-

Prepare serial two-fold dilutions of this compound along the rows of a 96-well plate.

-

Prepare serial two-fold dilutions of the antibiotic along the columns of the same plate.

-

This creates a matrix of wells with varying concentrations of both compounds.

-

Inoculate the wells with a standardized S. aureus suspension as described in the MIC protocol.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC of the antibiotic in the presence of different concentrations of this compound.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy. A FICI of ≤ 0.5 is indicative of synergy.

Conclusion

This compound, a natural product from Morus multicaulis, represents a promising candidate for the development of new anti-MRSA therapies. While direct experimental data on its cellular targets in S. aureus is currently scarce, evidence from related compounds suggests that its mechanism of action may involve the disruption of the cell membrane and inhibition of efflux pumps. The protocols provided herein offer a framework for the systematic investigation of this compound's antibacterial properties and its specific molecular interactions within S. aureus. Further research in this area is crucial to unlock the full therapeutic potential of this natural compound.

References